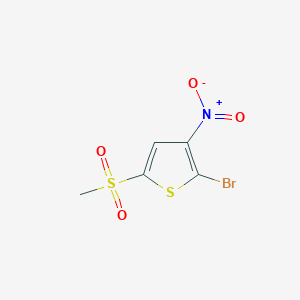![molecular formula C13H15NO2 B1444916 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid CAS No. 1306037-29-5](/img/structure/B1444916.png)
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid
Descripción general
Descripción
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of related compounds, such as oxygenated 2-azabicyclo[2.2.1]heptanes, has been described in the literature. A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is used to synthesize these compounds. This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The molecular structure of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid consists of a benzoic acid group attached to a 2-azabicyclo[2.2.1]heptane group .Chemical Reactions Analysis
While specific chemical reactions involving 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid are not detailed in the search results, the synthesis process of related compounds suggests that it could be further functionalized to build up a library of bridged aza-bicyclic structures .Aplicaciones Científicas De Investigación
Synthesis of Bridged Aza-bicyclic Structures
This compound is utilized in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The process is efficient and can handle a broad array of substrates, leading to the creation of a library of bridged aza-bicyclic structures. These structures are significant in medicinal chemistry due to their presence in a variety of bioactive molecules.
Mecanismo De Acción
Target of Action
The primary target of the compound 4-(2-Azabicyclo[22A related compound, 2-azabicyclo[221]heptan-4-amine, is noted to be a key structural motif found in a number of synthetic compounds that are inhibitors of rho-associated protein kinase .
Mode of Action
The specific mode of action for 4-(2-Azabicyclo[22It’s worth noting that related compounds with the 2-azabicyclo[221]heptane structure can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The specific biochemical pathways affected by 4-(2-Azabicyclo[22The products of the aforementioned reaction could be further functionalized to build up a library of bridged aza-bicyclic structures , which may have implications for various biochemical pathways.
Result of Action
The specific molecular and cellular effects of 4-(2-Azabicyclo[22The ability to synthesize a variety of bridged aza-bicyclic structures suggests potential versatility in its applications.
Propiedades
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)10-2-5-11(6-3-10)14-8-9-1-4-12(14)7-9/h2-3,5-6,9,12H,1,4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFCWATYQREKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)


![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)

![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)


![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)




